molecular formula C25H25N5O4 B11331326 benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B11331326
M. Wt: 459.5 g/mol
InChI Key: BZOLMQSFDQXCNI-UHFFFAOYSA-N
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Description

Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused pyrimidopurine core. Its structure includes a 4-methylphenyl substituent at the 9-position and a benzyl ester group at the acetoxy moiety. The pyrimido[1,2-g]purine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and adenosine receptors. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H25N5O4/c1-17-9-11-19(12-10-17)28-13-6-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3

InChI Key

BZOLMQSFDQXCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of anhydrous aluminum chloride as a catalyst under neat conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Anhydrous aluminum chloride, lutidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several purine and pyrimidine derivatives, differing primarily in substituent patterns and ring fusion. Below is a comparative analysis based on synthesis, substituent effects, and biological relevance:

Compound Name Structural Features Synthesis Method Biological Activity (if reported) Key References
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-pyrimido[1,2-g]purin-3-yl]acetate (Target Compound) 4-Methylphenyl at C9; benzyl ester at C3 Likely via nucleophilic substitution or Suzuki coupling (inferred from analogues) Not explicitly reported
Benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate 3,4-Dimethylphenyl at C9; similar benzyl ester Multi-step synthesis involving cyclization and esterification Unspecified
6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)-9H-purines 6-Phenyl substituents; tetrahydropyranyl protective group Suzuki coupling with Pd(PPh3)4 catalyst Antiproliferative (in vitro)
9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines Benzoxathiin moiety fused to purine Condensation reactions with thioether intermediates Antiproliferative (IC50 values)
N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-carbonitrile Chromene-pyrimidine hybrids; methoxy and benzyl groups Reductive amination and cyclization Not explicitly reported

Key Comparisons

Substituent Effects :

  • The 4-methylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl substituents (e.g., 6-phenyl purines in ). This may influence membrane permeability and target binding.
  • Benzyl ester functionality, as seen in both the target compound and ’s analogue, serves as a protective group for carboxylic acids, enabling selective deprotection during synthesis .

Synthesis Strategies :

  • The target compound’s synthesis likely parallels methods for 6-phenyl purines (), which utilize palladium-catalyzed cross-coupling (Suzuki reaction) for aryl group introduction.
  • In contrast, benzoxathiin-purine hybrids () require specialized condensation steps to integrate sulfur-containing heterocycles, complicating scalability .

Benzoxathiin-purine derivatives () show enhanced activity due to their fused benzoxathiin moiety, which may stabilize DNA intercalation .

Computational Insights :

  • Molecular docking studies on pyrrolo[2,3-d]pyrimidine derivatives () suggest that electron-withdrawing substituents (e.g., ester groups) improve binding affinity to kinase domains. This aligns with the target compound’s 2,4-dioxo motif, which may mimic ATP’s phosphate groups .

Challenges and Opportunities

Biological Activity

Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the purine derivatives class. Its unique structure and potential biological properties make it a subject of interest in various scientific fields. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C25H25N5O4
  • Molecular Weight : 459.5 g/mol
  • IUPAC Name : Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors involved in various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphatases.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that this compound possesses significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells).

Antimicrobial Properties

The compound has also been noted for its antimicrobial activity against several bacterial strains:

  • In Vitro Testing : Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study ReferenceFindings
Otava ChemicalsDemonstrated dose-dependent inhibition of pMAPK in liver and lung tissues in animal models.
Reported on the compound's synthesis and potential applications in drug development.
PubChemProvided structural data and outlined potential interactions with biological targets.

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